molecular formula C21H23N3O B2854289 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034287-95-9

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2854289
CAS No.: 2034287-95-9
M. Wt: 333.435
InChI Key: TULPSFBJZUYAFC-UHFFFAOYSA-N
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Description

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a hybrid molecular architecture combining a naphthalene system, a piperidine ring, and a 1-methyl-1H-pyrazole moiety. This specific structure aligns with current trends in drug discovery that leverage privileged heterocyclic scaffolds to explore new biological activity space . The pyrazole ring is a recognized "biologically privileged" structure in medicinal chemistry, known for its presence in numerous bioactive molecules and FDA-approved drugs . Piperidine rings are common pharmacophores that can influence a molecule's conformation and binding properties. The naphthalene group provides a hydrophobic aromatic element that can be critical for interactions with biological targets. This combination makes the compound a valuable intermediate or candidate for screening in various drug discovery programs, particularly in the development of potential antioxidant agents . Research into pyrazole derivatives has demonstrated their potential to exhibit potent antioxidant activity by acting as free radical scavengers and inhibiting pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammatory and neurodegenerative diseases . The structural features of this compound suggest potential for similar mechanisms of action, making it a subject of interest for investigating pathways related to oxidative stress . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and cannot be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-23-13-11-20(22-23)18-9-5-12-24(15-18)21(25)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-4,6-8,10-11,13,18H,5,9,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULPSFBJZUYAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C16H20N4OC_{16}H_{20}N_{4}O, with a molecular weight of 284.36 g/mol. The structure features a naphthalene moiety linked to a piperidine ring, which is further substituted with a methyl pyrazole group. This unique structure contributes to its biological activity.

PropertyValue
Chemical FormulaC16H20N4O
Molecular Weight284.36 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and naphthalene have been shown to inhibit cancer cell proliferation in vitro. A study reported that compounds with naphthalene rings demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM .

Antimicrobial Properties
Research has shown that compounds containing pyrazole and piperidine moieties possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. One study indicated that modifications to the piperidine ring enhanced antibacterial activity, suggesting that the structural components play a crucial role in efficacy .

CNS Activity
The piperidine and pyrazole groups are known to interact with neurotransmitter systems, indicating potential CNS activity. Compounds similar to this one have been evaluated for their effects on anxiety and depression models in rodents, showing promise as anxiolytic agents .

Structure-Activity Relationships (SAR)

The SAR analysis of related compounds highlights the importance of specific functional groups in enhancing biological activity:

  • Pyrazole Substitution : The presence of the methyl group on the pyrazole ring has been linked to increased potency against cancer cells.
  • Piperidine Ring Modifications : Variations in the piperidine structure can significantly affect binding affinity to target proteins involved in disease pathways.
  • Naphthalene Moiety : The addition of naphthalene enhances lipophilicity, improving membrane permeability and bioavailability.

Case Studies

Several case studies illustrate the biological effects of similar compounds:

  • Anticancer Study : A derivative of this compound was tested against MCF-7 breast cancer cells, resulting in an IC50 value of 25 µM, indicating moderate anticancer activity. The study suggested that further modifications could enhance efficacy .
  • Antimicrobial Evaluation : Another study evaluated a related compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, demonstrating significant antimicrobial potential .
  • CNS Activity Investigation : In behavioral assays, a similar compound showed reduced anxiety-like behavior in mice at doses of 5 mg/kg, suggesting potential as an anxiolytic agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison with Analogues

Compound Name Key Substituents/Features Molecular Weight (g/mol) Reference
Target Compound 1-Methylpyrazole, piperidine, naphthalenyl ethanone ~349.4* -
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Tetrazole instead of pyrazole; aryl groups (e.g., 4-nitrophenyl, 4-methoxyphenyl) ~250–320
1-[5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Thiophene, dimethoxyphenyl, dihydropyrazole ~442.5
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone 4-Ethoxyphenyl pyrazole, piperidinyl methanone (vs. ethanone) ~299.4
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Fluorophenyl, triazolethione, methoxyphenyl ~438.5

*Estimated based on molecular formula.

Key Structural Differences:

  • Aromatic Substituents: The naphthalenyl group in the target compound provides extended π-conjugation compared to simpler aryl groups (e.g., phenyl, thiophenyl), which may enhance interactions with hydrophobic protein pockets .
Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Property Target Compound (Inferred) 1-(1-Aryl-tetrazol-5-yl)-2-piperidinylethanone () Naphthalene-containing Analogues ()
IR (C=O stretch) ~1700–1710 cm⁻¹ ~1705–1710 cm⁻¹ ~1705 cm⁻¹
¹H NMR (Aromatic H) δ 6.5–8.5 ppm (naphthalene H) δ 6.2–8.0 ppm (aryl H) δ 6.0–8.0 ppm (naphthalene H)
LogP ~3.5 (estimated) ~2.8–3.2 ~4.1 (higher hydrophobicity)

Key Observations:

  • IR and NMR data align with ethanone and aromatic moieties in all compounds, confirming structural consistency .

Q & A

Q. What are the optimal synthetic routes for 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, pyrazole derivatives can be synthesized via condensation of hydrazonoyl chlorides with ethanones under controlled conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Acid or base catalysts (e.g., NaOH in ethanol) optimize yield .
  • Temperature : Reactions often proceed at 70–100°C, monitored via TLC for completion .
    Yields range from 68–80% for MCRs, with purification via recrystallization (ethanol) or column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., naphthalene protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Quantifies purity (>95% for pharmacological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and regioselectivity in novel reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electrophilic substitution sites : Electron density maps identify reactive positions on the pyrazole ring .
  • Transition states : Predict activation energies for cyclization or nucleophilic attacks .
    For example, DFT-derived bond lengths (C-N: ~1.34 Å, C-C: ~1.40 Å) align with crystallographic data .

Q. How do steric effects from the naphthalene moiety influence biological target interactions?

Methodological Answer:

  • Molecular docking : Simulate binding to enzymes/receptors (e.g., cytochrome P450) using AutoDock Vina. The naphthalene group may occupy hydrophobic pockets, reducing binding affinity if steric clashes occur .
  • Structure-activity relationship (SAR) : Compare analogs with smaller aryl groups (e.g., phenyl vs. naphthyl) to assess potency shifts in vitro .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Control variables like cell line viability (e.g., MTT assay vs. ATP luminescence) and solvent (DMSO concentration ≤0.1%) .
  • Meta-analysis : Cross-reference IC50 values from kinase inhibition studies using platforms like PubChem BioAssay, noting discrepancies in buffer pH or incubation time .

Q. How can reaction byproducts be systematically identified and mitigated?

Methodological Answer:

  • LC-MS/MS profiling : Detect intermediates (e.g., dealkylated byproducts) using electrospray ionization .
  • Optimization : Reduce side reactions by:
    • Lowering temperature during nucleophilic substitutions.
    • Using scavengers (e.g., molecular sieves) to trap reactive aldehydes .

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